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Overview
Description
OPC-29030 is a synthetic compound known for its potent inhibition of platelet adhesion. It is a sulfinyl derivative that interferes with the release of 12(S)-hydroxyeicosatetraenoic acid from platelets, making it a valuable agent in preventing platelet aggregation and thrombus formation .
Preparation Methods
The synthesis of OPC-29030 involves several key steps:
Diastereoselective Oxidation: The initial step involves the diastereoselective oxidation of a chiral non-racemic sulfide using vanadium acetylacetonate and cumene hydroperoxide in the presence of molecular sieves.
Conversion to Mesylate: The hydroxyl function is converted to the corresponding mesylate function, followed by reduction to methylene function using super Hydride®.
Recrystallization: The obtained sulfoxide, which has moderate to high diastereoselectivity, is further purified by recrystallization.
Chemical Reactions Analysis
OPC-29030 undergoes several types of chemical reactions:
Reduction: The mesylate function is reduced to a methylene function.
Substitution: The hydroxyl group is substituted with a mesylate group.
Common reagents used in these reactions include vanadium acetylacetonate, cumene hydroperoxide, and super Hydride® . The major product formed from these reactions is the sulfinyl derivative, OPC-29030 .
Scientific Research Applications
OPC-29030 has several scientific research applications:
Mechanism of Action
OPC-29030 exerts its effects by inhibiting the production of 12(S)-hydroxyeicosatetraenoic acid, a key mediator in platelet aggregation . It targets the enzyme 12-lipoxygenase, preventing its translocation and subsequent production of 12(S)-hydroxyeicosatetraenoic acid . This inhibition reduces platelet adhesion and thrombus formation .
Comparison with Similar Compounds
OPC-29030 is unique in its high diastereoselectivity and potent inhibition of platelet adhesion. Similar compounds include:
Sulfinyl Derivatives: Other sulfinyl derivatives also inhibit platelet adhesion but may have lower diastereoselectivity.
12-Lipoxygenase Inhibitors: Compounds that inhibit 12-lipoxygenase can also reduce platelet aggregation, but OPC-29030 is particularly effective due to its specific mechanism of action.
Properties
CAS No. |
161190-38-1 |
---|---|
Molecular Formula |
C22H23N3O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[3-[(S)-[1-(2-methylphenyl)imidazol-2-yl]sulfinyl]propoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)/t29-/m0/s1 |
InChI Key |
NWEQSTQRGHLUQL-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C=CN=C2[S@@](=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
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